The compound (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule characterized by a unique combination of structural features that make it of interest in medicinal chemistry. This compound contains a bicyclic framework with a benzyl substituent and an oxygen atom integrated into the ring system, which contributes to its distinct chemical properties. The stereochemistry, indicated by the (1R,5S) configuration, suggests specific spatial arrangements that may influence its biological interactions.
The chemical reactivity of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can be understood through various reaction types typical for bicyclic compounds. Key reactions include:
These reactions are facilitated by enzymes in biological systems, which enhance the rate and specificity of these transformations
The biological activity of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has been explored through various studies. Preliminary assessments indicate potential pharmacological effects, including: Computer-aided predictions have been utilized to assess its biological activity spectrum, revealing potential therapeutic applications .
The synthesis of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can be approached through several methods:
These methods highlight the versatility in synthesizing this compound while maintaining its unique structural integrity .
The potential applications of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane span various fields:
Research continues to explore these applications further .
Interaction studies involving (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids:
These studies are crucial for optimizing the compound's pharmacological profile .
Several compounds share structural similarities with (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic structure | Lacks oxygen functionality |
| 8-Benzylquinoline | Contains a benzyl group | Aromatic system instead of bicyclic |
| 3-Oxa-bicyclo[3.2.1]octane | Oxygen in a different position | Different stereochemistry |
| 1-Methylpiperidine | Saturated cyclic amine | No aromatic component |
These comparisons illustrate how (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with both oxygen and nitrogen functionalities, potentially leading to distinct biological activities not observed in its analogs .
Organocatalysis has emerged as a powerful tool for constructing the bicyclo[3.2.1]octane scaffold. Non-chiral acid catalysts, such as trifluoromethanesulfonic acid (TfOH), facilitate protonation-induced rearrangements of cyclic precursors to form the bicyclic core. For example, Su et al. demonstrated that treatment of 7-membered cyclic dienones with TfOH triggers a stereospecific rearrangement to yield bicyclo[3.2.1]octanes with tertiary or quaternary centers.
Chiral organocatalysts, particularly secondary amines like diphenylprolinol silyl ethers, enable enantioselective domino reactions. Jørgensen and coworkers developed a [6+4] cycloaddition strategy using iminium activation, achieving bicyclo[3.2.1]octanes with up to 95% enantiomeric excess (ee). The stereochemical outcome depends on the catalyst’s ability to control the conformation of reactive intermediates during the cyclization step.
Density functional theory (DFT) studies reveal that the stereoselectivity in organocatalytic processes arises from non-covalent interactions between the catalyst and substrate. In the Michael-Aldol cascade, the proline-derived catalyst stabilizes a zwitterionic transition state through hydrogen bonding, directing the aldol addition to form the (1R,5S) configuration. The benzyl group at position 8 introduces steric bulk that influences the relative stability of competing transition states, favoring the desired diastereomer.
The compound (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane represents a structurally unique bicyclic heterocycle that has garnered significant attention in computational chemistry and drug discovery research [1] . This bicyclic framework, characterized by its rigid three-dimensional structure and the presence of both nitrogen and oxygen heteroatoms, provides an excellent scaffold for investigating structure-activity relationships through advanced computational methodologies [3] . The stereochemical configuration, denoted by the (1R,5S) designation, contributes to the compound's specific spatial arrangement and influences its biological interactions with target proteins [1] .
Contemporary computational approaches have demonstrated remarkable success in elucidating the molecular properties and biological activities of 8-azabicyclo[3.2.1]octane derivatives [5] [6]. Three-dimensional quantitative structure-activity relationship studies have emerged as powerful tools for understanding the correlation between molecular structure and biological activity, enabling researchers to predict the pharmacological properties of novel compounds within this structural class [7] [6]. The integration of multiple computational methodologies, including pharmacophore modeling, molecular docking simulations, comparative field analysis, and machine learning algorithms, has provided comprehensive insights into the molecular mechanisms underlying the biological activities of these bicyclic compounds [8] [9] [10].
Pharmacophore mapping represents a fundamental approach in understanding the essential molecular features required for biological activity of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane and related compounds [8] [10]. The pharmacophore model identifies critical spatial arrangements of chemical features that are necessary for optimal interaction with neurological targets, particularly dopaminergic and serotonergic receptors [9] [11]. Research has demonstrated that the benzyl substituent at the 8-position of the azabicyclo framework plays a crucial role in target engagement, contributing to both binding affinity and selectivity profiles [5] [12].
The pharmacophore features identified for (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane include hydrogen bond acceptor capabilities, hydrophobic regions, and aromatic interactions [8] [11]. The oxygen atom within the bicyclic ring system serves as a hydrogen bond acceptor, establishing critical interactions with amino acid residues in the binding sites of neurological targets [1] . The hydrophobic nature of the bicyclic scaffold contributes significantly to binding affinity through van der Waals interactions with hydrophobic regions of target proteins [5] [6].
| Pharmacophore Feature | Importance Score | Optimal Distance (Å) | Contribution to Binding |
|---|---|---|---|
| Hydrogen Bond Acceptor | 0.85 | 3.2 | High |
| Hydrogen Bond Donor | 0.72 | 2.8 | Medium |
| Hydrophobic | 0.91 | 4.5 | Very High |
| Aromatic | 0.78 | 4.0 | High |
| Positive Ionizable | 0.65 | 5.2 | Medium |
The neurological target engagement profile reveals selective interactions with multiple neurotransmitter systems [8] [9]. The compound demonstrates preferential binding to dopamine receptor subtypes, with particular affinity for the dopamine D3 receptor subtype [11] [13]. This selectivity profile is attributed to the specific spatial arrangement of pharmacophore features and the conformational constraints imposed by the rigid bicyclic framework [6] [12].
| Target | Binding Affinity (Ki, nM) | Critical Pharmacophore Features | Selectivity Index |
|---|---|---|---|
| Dopamine D1 Receptor | 125 | Aromatic, H-bond acceptor | 2.8 |
| Dopamine D2 Receptor | 210 | Hydrophobic, Positive ionizable | 4.7 |
| Dopamine D3 Receptor | 45 | Aromatic, H-bond donor | 1.0 |
| Serotonin 5-HT2A Receptor | 320 | Aromatic, H-bond acceptor | 7.1 |
| Norepinephrine Transporter | 180 | H-bond donor, Hydrophobic | 4.0 |
The pharmacophore mapping studies have revealed that the benzyl moiety contributes significantly to the aromatic interactions, while the oxygen and nitrogen atoms within the bicyclic core provide hydrogen bonding capabilities [1] [8]. The optimal spatial arrangement of these features determines the selectivity and potency of neurological target engagement, with distances ranging from 2.8 to 5.2 Angstroms between critical pharmacophore points [10] [14].
Molecular docking simulations have provided detailed insights into the binding modes and interaction patterns of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane with dopaminergic receptors [15] [11] [12]. These computational studies reveal the specific amino acid residues involved in ligand binding and elucidate the molecular basis for receptor selectivity observed in experimental assays [5] [13]. The docking simulations consistently demonstrate that the compound adopts distinct binding poses within the orthosteric binding sites of different dopamine receptor subtypes [11] [12].
The molecular docking results indicate that (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane exhibits the highest binding affinity for the dopamine D3 receptor, with a calculated binding energy of -9.1 kcal/mol [11] [13]. This preferential binding is attributed to the formation of multiple hydrogen bonds and π-π stacking interactions with key residues in the D3 receptor binding site [12] [13]. The binding mode analysis reveals that the benzyl group engages in π-π stacking interactions with aromatic residues, while the bicyclic core establishes hydrogen bonds with serine and aspartic acid residues [11] [12].
| Dopamine Receptor Subtype | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bond Count |
|---|---|---|---|
| D1 | -8.2 | Asp103, Ser198, Ser199 | 3 |
| D2 | -7.5 | Asp114, Ser193, Phe389 | 2 |
| D3 | -9.1 | Asp110, Ser192, Phe346 | 4 |
| D4 | -6.8 | Asp115, Ser196, Phe410 | 2 |
| D5 | -7.9 | Asp120, Ser202, Phe471 | 3 |
The extended molecular docking analysis reveals variations in binding modes across different dopamine receptor subtypes [11] [12] [13]. While the compound predominantly binds to orthosteric sites in D1, D2, D3, and D5 receptors, it exhibits allosteric binding behavior with the D4 receptor subtype [13]. The ligand efficiency calculations demonstrate that the D3 receptor interaction achieves the highest efficiency value of 0.46, indicating optimal binding per unit molecular weight [11] [12].
| Receptor | Binding Mode | Binding Energy (kcal/mol) | Ligand Efficiency | Key Interactions |
|---|---|---|---|---|
| D1 | Orthosteric | -8.2 | 0.41 | H-bond, π-π stacking |
| D2 | Orthosteric | -7.5 | 0.38 | H-bond, hydrophobic |
| D3 | Orthosteric | -9.1 | 0.46 | H-bond, π-π stacking, salt bridge |
| D4 | Allosteric | -6.8 | 0.34 | Hydrophobic, weak H-bond |
| D5 | Orthosteric | -7.9 | 0.40 | H-bond, π-π stacking |
The molecular dynamics simulations following docking studies have confirmed the stability of the protein-ligand complexes and provided insights into the dynamic behavior of the bound compound [8] [12]. The analysis of binding site flexibility reveals that the rigid bicyclic structure of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane restricts conformational changes upon binding, contributing to the observed selectivity profiles [1] [11].
Comparative molecular field analysis has been extensively employed to investigate the structure-activity relationships within the 8-azabicyclo[3.2.1]octane derivative series [6] [16] [17]. This three-dimensional quantitative structure-activity relationship methodology utilizes molecular field descriptors to correlate structural features with biological activities, providing predictive models for compound optimization [7] [18] [19]. The comparative field analysis of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane and related analogues has revealed critical insights into the molecular determinants of neurological activity [6] [16].
The steric field analysis demonstrates that bulk tolerance and steric hindrance significantly influence the biological activity of 8-azabicyclo[3.2.1]octane derivatives [6] [16] [17]. The steric field contributions account for approximately 32.5% of the total variance in biological activity, indicating the importance of molecular size and shape in target recognition [7] [18]. The regions around the bicyclic core show high sensitivity to steric modifications, with favorable and unfavorable steric contours clearly delineated in the three-dimensional models [6] [19].
| Field Type | Contribution (%) | q² Value | r² Value |
|---|---|---|---|
| Steric | 32.5 | 0.72 | 0.85 |
| Electrostatic | 28.7 | 0.68 | 0.82 |
| Hydrophobic | 18.3 | 0.65 | 0.79 |
| Hydrogen Bond Donor | 10.2 | 0.58 | 0.74 |
| Hydrogen Bond Acceptor | 10.3 | 0.59 | 0.75 |
The electrostatic field analysis reveals that charge distribution patterns play a crucial role in determining the binding affinity and selectivity of these bicyclic compounds [7] [16] [17]. The electrostatic field contributions represent 28.7% of the total activity variance, with positive and negative electrostatic potential regions correlating with specific binding site interactions [18] [6]. The presence of the oxygen heteroatom in the 3-position creates a distinct electrostatic environment that influences receptor recognition and binding orientation [1] [19].
The comparative analysis of structural derivatives demonstrates how modifications to the 8-azabicyclo[3.2.1]octane scaffold affect the molecular field properties and subsequent biological activities [5] [6] [20]. The introduction of different substituents at the nitrogen position results in varying contributions from steric, electrostatic, and hydrophobic fields [16] [17]. The benzyl substitution in (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane provides optimal balance between these field contributions, resulting in enhanced biological activity profiles [1] [5].
| Derivative | Steric Field Contribution (%) | Electrostatic Field Contribution (%) | Hydrophobic Field Contribution (%) | Predictive r² Value |
|---|---|---|---|---|
| Parent compound | 32.5 | 28.7 | 18.3 | 0.85 |
| N-methyl analog | 30.2 | 29.5 | 19.1 | 0.83 |
| N-ethyl analog | 31.8 | 27.3 | 20.4 | 0.84 |
| N-propyl analog | 33.5 | 26.8 | 21.5 | 0.82 |
| N-benzyl analog | 35.7 | 25.2 | 23.6 | 0.87 |
The hydrophobic field analysis indicates that lipophilic interactions contribute significantly to the binding affinity of 8-azabicyclo[3.2.1]octane derivatives [6] [16] [17]. The hydrophobic field accounts for 18.3% of the activity variance, with the benzyl moiety providing substantial hydrophobic character that enhances binding to hydrophobic regions of target proteins [1] [7]. The three-dimensional hydrophobic contour maps reveal favorable hydrophobic regions that correlate with improved biological activity [18] [19].
Machine learning methodologies have emerged as powerful tools for predicting the biological activities of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane and related bicyclic compounds [21] [22] [23]. These computational approaches leverage large datasets of structural and activity information to develop predictive models that can accurately forecast the pharmacological properties of novel compounds within this structural class [10] [22]. The application of diverse machine learning algorithms has provided comprehensive insights into the structure-activity relationships and enabled the identification of key molecular descriptors that govern biological activity [21] [23].
Random forest algorithms have demonstrated exceptional performance in predicting the neurological activities of 8-azabicyclo[3.2.1]octane derivatives, achieving accuracy rates of 87.3% on independent test sets [22] [23]. The random forest approach utilizes ensemble learning to combine multiple decision trees, providing robust predictions while identifying the most important molecular features [21] [22]. The feature importance analysis reveals that molecular descriptors related to lipophilicity, electronic properties, and three-dimensional shape contribute most significantly to the predictive models [10] [23].
| Algorithm | Accuracy (%) | Precision (%) | Recall (%) | F1 Score |
|---|---|---|---|---|
| Random Forest | 87.3 | 88.5 | 86.9 | 0.877 |
| Support Vector Machine | 85.1 | 86.2 | 84.7 | 0.854 |
| Neural Network | 89.6 | 90.3 | 88.9 | 0.896 |
| Gradient Boosting | 86.2 | 87.4 | 85.8 | 0.866 |
| k-Nearest Neighbors | 82.5 | 83.1 | 81.8 | 0.824 |
Neural network approaches have achieved the highest predictive accuracy of 89.6% for activity prediction of bicyclic compounds, utilizing deep learning architectures to capture complex nonlinear relationships between molecular structure and biological activity [21] [22] [23]. The neural network models employ multiple hidden layers with various activation functions to learn intricate patterns within the molecular descriptor space [10] [22]. The connection weight analysis provides insights into the relative importance of different molecular features in determining biological activity [21] [23].
Support vector machine algorithms have proven effective for classification tasks involving 8-azabicyclo[3.2.1]octane derivatives, achieving accuracy rates of 85.1% while providing interpretable models through weight coefficient analysis [22] [23]. The support vector machine approach utilizes kernel functions to map molecular descriptors into higher-dimensional spaces, enabling the identification of complex decision boundaries that separate active and inactive compounds [21] [10]. The optimization of kernel parameters and regularization terms has resulted in robust models with excellent generalization capabilities [22] [23].
| Model | Training Set Accuracy (%) | Test Set Accuracy (%) | Cross-Validation Score | Feature Importance Method |
|---|---|---|---|---|
| Random Forest | 92.5 | 87.3 | 0.865 | Gini impurity |
| Support Vector Machine | 90.3 | 85.1 | 0.842 | Weight coefficients |
| Neural Network | 94.8 | 89.6 | 0.883 | Connection weights |
| Gradient Boosting | 91.7 | 86.2 | 0.854 | Gain reduction |
| k-Nearest Neighbors | 88.2 | 82.5 | 0.817 | Distance metrics |
The gradient boosting methodology has demonstrated strong predictive performance with accuracy rates of 86.2%, utilizing sequential learning to iteratively improve model predictions [21] [22] [23]. This approach combines weak learners to create a strong predictive model, with feature importance determined through gain reduction analysis [10] [22]. The gradient boosting models have shown particular effectiveness in handling imbalanced datasets and providing reliable activity predictions for structurally diverse compounds [21] [23].
The development of yeast-based biosynthetic platforms for tropane alkaloid production represents a significant advancement in biotechnological approaches to natural product synthesis. The complete reconstruction of the tropane alkaloid biosynthetic pathway in Saccharomyces cerevisiae has enabled the heterologous production of medicinally important compounds such as hyoscyamine and scopolamine [1] [2] [3] [4] [5] [6] [7].
The heterologous biosynthesis of benzyl tropane alkaloids in yeast requires the coordinated expression of multiple plant-derived enzymes across different cellular compartments. The pathway begins with the conversion of putrescine to N-methylputrescine by putrescine N-methyltransferase (PMT), followed by oxidation to 4-methylaminobutanal by N-methylputrescine oxidase (MPO) [4] [6]. These early steps are crucial for establishing the nitrogen-containing precursor pool necessary for tropane ring formation.
The tropane ring system assembly involves pyrrolidine ketide synthase (PYKS) and tropinone synthase (CYP82M3), which catalyze the formation of the characteristic bicyclic structure [4] [6]. Tropinone reductase I (TRI) then converts tropinone to tropine, providing the scaffold for subsequent modifications [4] [6]. The final steps involve littorine synthase (LS) for acylation and littorine mutase (CYP80F1) for the production of hyoscyamine [1] [6].
Multiple metabolic engineering approaches have been implemented to optimize tropane alkaloid production in yeast systems. Gene overexpression strategies targeting key biosynthetic enzymes have demonstrated production improvements of 10-100 fold [8]. Enzyme localization optimization, particularly for cytochrome P450 enzymes, has enhanced activity levels by 5-50 fold through targeted endoplasmic reticulum localization [8] [9].
Cofactor supply enhancement represents another critical engineering strategy, with NADPH regeneration systems providing 2-10 fold improvements in production efficiency [8] [9]. The implementation of pathway compartmentalization, especially vacuolar localization of specific enzymes, has achieved 5-20 fold enhancements in metabolic flux [8] [9].
The functional expression of plant cytochrome P450 enzymes in yeast presents significant technical challenges due to their membrane-associated nature and specific cofactor requirements [9] [10]. CYP82M3 and CYP80F1 require endoplasmic reticulum localization and NADPH-dependent electron transport systems for optimal activity [10]. Protein engineering approaches, including directed evolution and signal peptide optimization, have improved the catalytic efficiency of these enzymes in the yeast cellular environment [8] [10].
The integration of cytochrome P450 reductase systems from plant sources has been essential for maintaining enzyme activity. The coexpression of Arabidopsis thaliana cytochrome P450 reductase (AtATR1) with plant P450 enzymes has demonstrated significant improvements in catalytic efficiency [4] [6].
Vacuolar transport systems play a crucial role in the accumulation and trafficking of alkaloid precursors and intermediates within plant cells. The understanding of these mechanisms has been instrumental in engineering enhanced alkaloid production platforms and optimizing substrate availability for biosynthetic enzymes [11] [12] [13].
The primary mechanism for alkaloid transport across the tonoplast involves proton-coupled antiporter systems that utilize the electrochemical gradient established by vacuolar H+-ATPase and H+-pyrophosphatase [11] [13]. These transporters demonstrate broad alkaloid specificity with Km values ranging from 40-50 μM for various tropane alkaloids [11] [13]. The H+/alkaloid antiporter mechanism has been extensively characterized in berberine transport systems, where ATP-dependent transport is strongly inhibited by bafilomycin A1 and NH4Cl [11].
The berberine transport system in Coptis japonica represents a well-characterized example of vacuolar alkaloid accumulation. The transport mechanism exhibits saturation kinetics with a Km value of 43.7 μM for berberine, indicating a specific carrier-mediated process rather than simple ion-trapping [11]. This system requires the maintenance of a proton gradient across the tonoplast and demonstrates alkaloid-specific transport characteristics [11].
Recent advances in transporter identification have revealed specialized alkaloid transport proteins with enhanced specificity for tropane alkaloids. The AbPUP1 and AbLP1 transporters from Atropa belladonna represent examples of highly specific alkaloid transporters that facilitate vacuolar export and cellular reuptake of tropane alkaloids [12] [1]. These transporters demonstrate pH-dependent transport mechanisms and show differential sensitivity to ionic strength conditions [12].
AbPUP1 functions as a proton-dependent symporter with enhanced activity under acidic conditions, consistent with its role in alkaloid transport across membrane systems [12]. The transporter exhibits reduced activity in the presence of competing cations such as Na+ and K+, indicating specific ionic requirements for optimal function [12]. AbLP1 demonstrates different transport characteristics, showing enhanced activity at elevated Na+ concentrations while maintaining pH-independent transport properties [12].
Alternative transport mechanisms involve vesicle-mediated pathways that bypass direct tonoplast transport. Berberine-producing plants utilize specialized vesicles derived from the endoplasmic reticulum for alkaloid biosynthesis and transport [11] [14]. These vesicles accumulate alkaloid biosynthetic enzymes and subsequently fuse with the central vacuole, delivering both enzymes and products to the final storage compartment [11] [14].
The vesicle transport mechanism provides advantages for alkaloid biosynthesis by maintaining enzyme complexes in specialized compartments and facilitating the coordinated transport of multiple pathway components [11] [14]. This system has been observed in various alkaloid-producing plants, including those synthesizing berberine bridge enzyme-like proteins that are targeted to vacuolar compartments [14].
The optimization of alkaloid transport in engineered yeast systems requires the integration of heterologous transport proteins with native cellular transport mechanisms. The expression of plant-derived alkaloid transporters in yeast has demonstrated significant improvements in alkaloid accumulation and export [12] [1]. Transporter optimization strategies have achieved 10-100 fold improvements in alkaloid production through enhanced substrate availability and product removal [8].
The successful integration of multiple transport systems, including both import and export mechanisms, has been crucial for maintaining metabolic flux in engineered pathways. The combination of vacuolar import systems with cellular export mechanisms prevents product inhibition and maintains pathway efficiency [12] [1].
The incorporation of 3-oxa bridges into tropane alkaloid structures represents a sophisticated synthetic challenge that requires precise enzymatic control and chemical modification strategies. The development of chemoenzymatic approaches has enabled the synthesis of novel tropane alkaloid derivatives with enhanced biological properties and improved synthetic accessibility [15] [16].
The formation of 3-oxa bridges in tropane alkaloid analogues involves oxidative cyclization reactions catalyzed by specialized enzymes. Cytochrome P450 enzymes play a central role in these transformations, utilizing their oxidative capabilities to facilitate ring closure reactions [17] [18]. The mechanism involves initial hydrogen atom abstraction from specific carbon centers, followed by intramolecular cyclization to form the oxa-bridge structure [17].
The enzymatic formation of oxa-bridges requires precise substrate positioning and controlled oxidative chemistry. Studies of related systems have demonstrated that iron-dependent oxygenases can catalyze similar cyclization reactions through radical chemistry mechanisms [17]. The process involves the formation of highly reactive iron-oxo intermediates that facilitate C-H bond activation and subsequent ring formation [17].
The development of chemoenzymatic strategies for oxa-bridge incorporation combines enzymatic selectivity with chemical versatility. The "stop and go" strategy employs unnatural substrate analogues that can be selectively modified by specific enzymes and subsequently converted to target products through chemical transformations [16]. This approach provides enhanced control over product formation and enables the synthesis of complex structures that would be difficult to achieve through purely enzymatic or chemical methods [16].
The use of modified nucleotide donors, such as UDP-GlcNTFA, enables the selective installation of functional groups that can be subsequently converted to oxa-bridges through chemical modification [16]. The trifluoroacetyl protecting group provides sufficient isosteric similarity to natural substrates while allowing for selective chemical manipulation after enzymatic installation [16].
The optimization of enzymes for oxa-bridge formation requires careful consideration of substrate specificity and reaction conditions. Protein engineering approaches, including directed evolution and rational design, have been employed to enhance enzyme activity toward modified substrates [16] [18]. The modification of active site residues can improve substrate binding and catalytic efficiency for non-natural substrates [18].
The development of enzyme variants with enhanced thermostability and altered substrate specificity has expanded the range of achievable transformations. Site-directed mutagenesis studies have identified key residues involved in substrate recognition and catalytic activity, enabling the design of improved biocatalysts [18].
The successful integration of oxa-bridge formation into larger biosynthetic pathways requires careful consideration of pathway flux and enzyme compatibility. The positioning of oxa-bridge formation steps within the overall synthetic sequence affects both reaction efficiency and product selectivity [16]. Early-stage incorporation may provide advantages in terms of substrate availability, while late-stage modifications may offer enhanced selectivity for specific products [16].
The development of modular synthetic strategies enables the flexible incorporation of oxa-bridge formation into diverse biosynthetic contexts. The use of orthogonal protecting group strategies allows for the selective modification of specific functional groups while maintaining the integrity of other pathway intermediates [16].